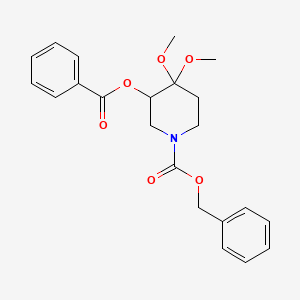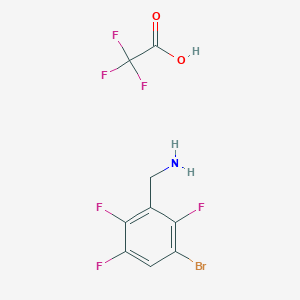
(3-Bromo-2,5,6-trifluorophenyl)methanamine 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-2,5,6-trifluorophenyl)methanamine 2,2,2-trifluoroacetate: is a chemical compound characterized by its bromine and fluorine atoms on a phenyl ring, along with an amine group and a trifluoroacetate moiety. This compound is of interest in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-2,5,6-trifluorophenyl)methanamine 2,2,2-trifluoroacetate typically involves the following steps:
Bromination: : Starting with a suitable precursor, such as 2,5,6-trifluorophenol, bromination is performed using bromine in the presence of a catalyst.
Amination: : The brominated compound undergoes amination to introduce the amine group, often using ammonia or an amine source under specific conditions.
Trifluoroacetylation: : Finally, the amine group is reacted with trifluoroacetic anhydride to form the trifluoroacetate salt.
Industrial Production Methods
In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reagents and reaction parameters is common.
Chemical Reactions Analysis
(3-Bromo-2,5,6-trifluorophenyl)methanamine 2,2,2-trifluoroacetate: can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the amine group or other functional groups.
Substitution: : Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.
Substitution: : Nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of various substituted phenyl derivatives.
Scientific Research Applications
(3-Bromo-2,5,6-trifluorophenyl)methanamine 2,2,2-trifluoroacetate: has several applications in scientific research:
Chemistry: : Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The trifluoroacetate group can interact with biological targets, influencing various biochemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-Bromo-2,5,6-trifluorophenyl)methanamine 2,2,2-trifluoroacetate: is unique due to its specific arrangement of bromine and fluorine atoms on the phenyl ring. Similar compounds include:
3-Bromo-2-fluorophenylmethanamine
3-Bromo-2,2,2-trifluoroacetophenone
2,5,6-Trifluorophenol
These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of This compound .
Properties
IUPAC Name |
(3-bromo-2,5,6-trifluorophenyl)methanamine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N.C2HF3O2/c8-4-1-5(9)7(11)3(2-12)6(4)10;3-2(4,5)1(6)7/h1H,2,12H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPABTIZDAVJJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CN)F)F.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
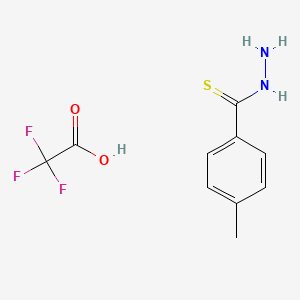
![Ethyl 8-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B8045512.png)
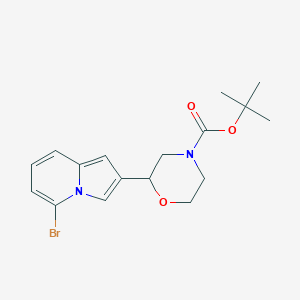
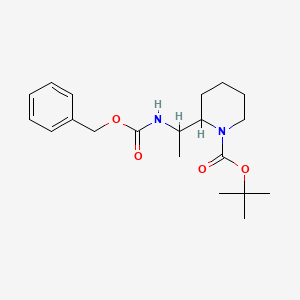
![2,3-Dimethyl-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8045551.png)
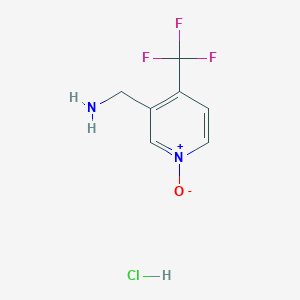
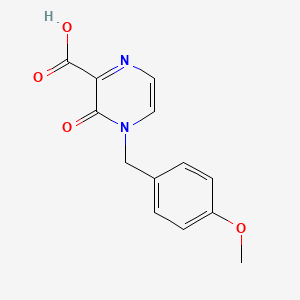
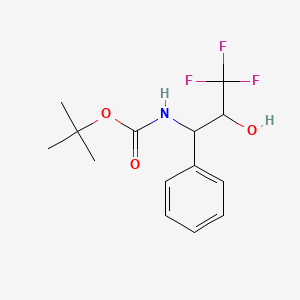
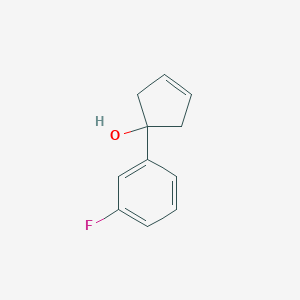
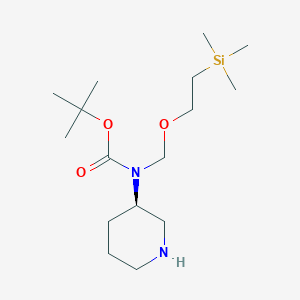
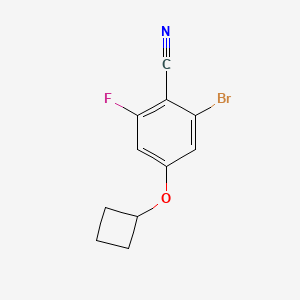
![6-Vinyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B8045595.png)
![1-Benzyl-4-carbamoyl-1-azabicyclo[2.2.1]heptan-1-ium bromide](/img/structure/B8045600.png)
